molecular formula C13H15NO6 B597957 Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate CAS No. 1253790-99-6

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate

Cat. No. B597957
CAS RN: 1253790-99-6
M. Wt: 281.264
InChI Key: UWOJJWGLKBTAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate, or EEONB, is an organic compound commonly used as a reagent in organic synthesis. It is a colorless, crystalline solid that can be synthesized by reacting ethyl 2-bromo-2-oxoethyl-4-nitrobenzoate with sodium ethoxide in aqueous ethanol. EEONB is used in a variety of scientific applications, including drug synthesis, pharmaceutical research, and biochemistry.

Scientific Research Applications

Photosensitive Protecting Groups in Synthetic Chemistry

Photosensitive protecting groups, including nitrobenzyl derivatives, play a crucial role in synthetic chemistry. These groups allow for the selective protection and deprotection of functional groups in molecular synthesis, enabling precise control over chemical reactions. The application of such groups, as highlighted by Amit, Zehavi, and Patchornik (1974), demonstrates their potential in facilitating complex synthetic routes and the development of novel compounds (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity and Chemical Analysis

The study and determination of antioxidant activity are critical in various fields, including food science, pharmaceuticals, and materials science. Munteanu and Apetrei (2021) reviewed analytical methods for assessing antioxidant properties, emphasizing the importance of chemical reactions and spectrophotometry in analyzing complex samples (Munteanu & Apetrei, 2021). Similarly, Ilyasov et al. (2020) discussed the ABTS/PP decolorization assay, illustrating the diverse reaction pathways of antioxidants and their implications for evaluating antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Electron Transport System (ETS) Activity

The electron transport system (ETS) is fundamental to bioenergetics in biological systems. Trevors (1984) reviewed methods for measuring ETS activity in soils, sediments, and pure cultures, which is essential for understanding microbial ecology and environmental biotechnology (Trevors, 1984).

Ethyl Glucuronide as a Biomarker

Ethyl glucuronide (EtG) is a metabolite of ethanol, used as a biomarker to assess alcohol consumption. Its detection in various biological matrices provides insights into alcohol use and abuse, contributing to forensic and clinical toxicology (Crunelle et al., 2014).

properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-3-19-12(15)8-9-7-10(14(17)18)5-6-11(9)13(16)20-4-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOJJWGLKBTAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate

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